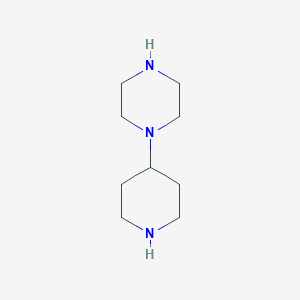

1-(Piperidin-4-il)piperazina

Descripción general

Descripción

1-(Piperidin-4-yl)piperazine is used as a reagent and building block in several synthetic applications . It serves as an excellent catalyst for many condensation reactions . It is also used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(Piperidin-4-yl)piperazine is C9H19N3. Its average mass is 169.267 Da and its monoisotopic mass is 169.157898 Da . The systematic name for this compound is 1-(4-Piperidinyl)piperazine .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

1-(Piperidin-4-yl)piperazine has a density of 1.0±0.1 g/cm3, a boiling point of 275.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 49.8±0.3 cm3, and its molar volume is 169.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Síntesis y diseño de fármacos

“1-(Piperidin-4-il)piperazina” es un valioso bloque de construcción en la síntesis de varios fármacos. Su porción de piperidina es una característica común en muchos productos farmacéuticos debido a su capacidad de interactuar con objetivos biológicos. Por ejemplo, se ha utilizado en el diseño de inhibidores duales para la quinasa del linfoma anaplásico resistente (ALK) y la quinasa 1 del oncogén c-ros (ROS1), que son cruciales en la terapia del cáncer .

Mejora de la actividad biológica

Se sabe que este compuesto mejora la actividad biológica de los productos farmacéuticos. Los derivados de piperidina, incluida la “this compound”, muestran una amplia gama de actividades biológicas y se utilizan en aplicaciones terapéuticas como agentes anticancerígenos, antimicrobianos y antiinflamatorios .

Investigación farmacológica

En la investigación farmacológica, los derivados de “this compound” se exploran por su potencial para tratar diversas enfermedades. Están presentes en más de veinte clases de productos farmacéuticos y desempeñan un papel significativo en el descubrimiento y la evaluación de nuevos fármacos .

Catálisis química

El compuesto sirve como un excelente catalizador en reacciones de condensación, que son fundamentales en la síntesis química. Su uso en catálisis ayuda a desarrollar métodos rentables y eficientes para producir compuestos orgánicos complejos .

Estudios antimicrobianos

Los derivados de “this compound” se han estudiado por sus propiedades antimicrobianas. La investigación indica que ciertos derivados pueden exhibir altas actividades antibacterianas y antifúngicas, lo que los convierte en candidatos para el desarrollo de nuevos agentes antimicrobianos .

Neurofarmacología

En el campo de la neurofarmacología, los derivados de piperidina, incluida la “this compound”, se investigan por sus efectos en el sistema nervioso central. Han demostrado ser prometedores en el desarrollo de medicamentos antipsicóticos y tratamientos para enfermedades neurodegenerativas .

Mecanismo De Acción

Target of Action

The primary target of 1-(Piperidin-4-yl)piperazine is the sigma receptor 1 (S1R) . The sigma receptors are involved in a large array of biological functions due to their ability to interact with various proteins and ion channels . They modulate multiple signaling pathways and are considered valuable tools to identify innovative drugs for the treatment of human diseases such as neurodegenerative pathologies, neuropsychiatric disorders, and cancer .

Mode of Action

1-(Piperidin-4-yl)piperazine interacts with its target, the S1R, acting as an agonist . This means it binds to the receptor and activates it, triggering a biological response. The compound has a high affinity towards S1R, comparable to the reference compound haloperidol . The binding mode of this promising S1R ligand has been analyzed using a S1R-structure derived from co-crystal structures of potent ligands in complex with the target protein .

Biochemical Pathways

The sigma receptors, including S1R, are known to modulate multiple signaling pathways

Result of Action

The molecular and cellular effects of 1-(Piperidin-4-yl)piperazine’s action are largely dependent on its interaction with the S1R. As an agonist of S1R, it can modulate various biological functions and signaling pathways . .

Safety and Hazards

Direcciones Futuras

Piperidine derivatives have been the subject of numerous studies in recent years, with a focus on their synthesis and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future studies may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Análisis Bioquímico

Biochemical Properties

1-(Piperidin-4-yl)piperazine, like other piperazine derivatives, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperazine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYYBDZASCMDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572258 | |

| Record name | 1-(Piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142013-66-9 | |

| Record name | 1-(Piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

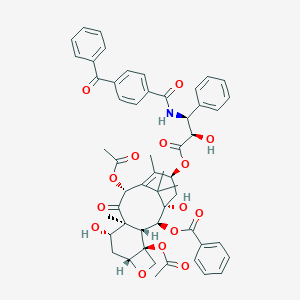

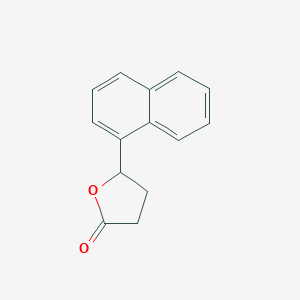

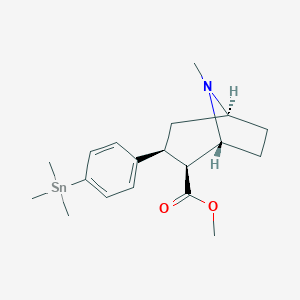

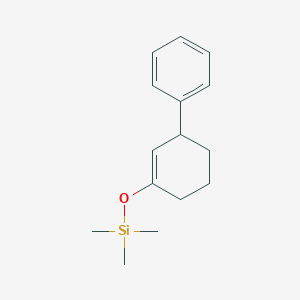

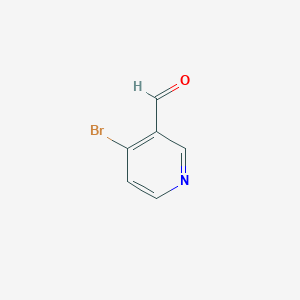

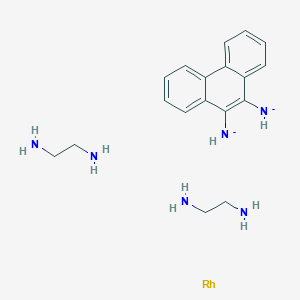

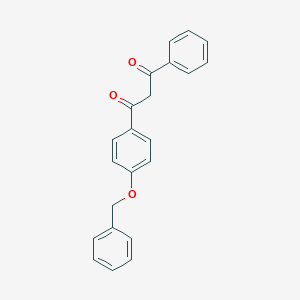

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)

![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)